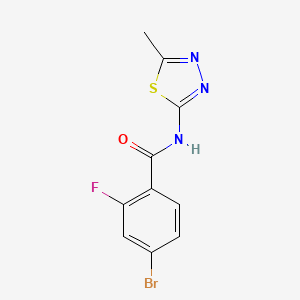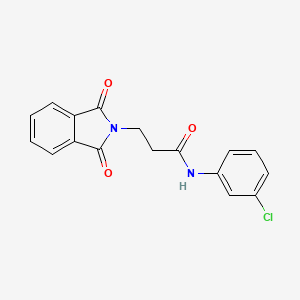![molecular formula C18H17N5O4 B5545903 (E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5545903.png)
(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features a combination of phenyl, nitro, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps. One common route includes the following steps:
Preparation of 3-methylphenol: This is achieved through the methylation of phenol.
Formation of 3-methylphenoxyethanol: This involves the reaction of 3-methylphenol with ethylene oxide.
Nitration: The 3-methylphenoxyethanol is then nitrated to introduce the nitro group.
Formation of the triazole derivative: This involves the reaction of the nitrated compound with 1,2,4-triazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the phenyl and triazole groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted phenyl derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Antimicrobial Activity: Due to the presence of the nitro and triazole groups, the compound may exhibit antimicrobial properties.
Drug Development: It can be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dye Manufacturing: The compound can be used in the synthesis of dyes due to its aromatic structure.
Agriculture: It may be used in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The triazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine
- (E)-1-[2-[2-(3-chlorophenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine
Uniqueness
The unique combination of the 3-methylphenoxy group and the nitro group in (E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine provides distinct chemical properties, such as specific reactivity patterns and potential biological activities, that differentiate it from similar compounds.
Properties
IUPAC Name |
(E)-1-[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-14-3-2-4-17(9-14)26-7-8-27-18-6-5-16(23(24)25)10-15(18)11-21-22-12-19-20-13-22/h2-6,9-13H,7-8H2,1H3/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXAFPIHEGXSMI-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)
![(E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(FURAN-2-YL)METHANIMINE](/img/structure/B5545847.png)


![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
![9-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5545892.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)
